(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate
Description
This compound is a benzofuran-derived molecule featuring a morpholine-4-carboxylate ester at position 6, a (2H-1,3-benzodioxol-5-yl)methylidene substituent at position 2, and a methyl group at position 5. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond. Benzofuran derivatives are known for diverse biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-13-16(30-22(25)23-6-8-26-9-7-23)5-3-15-20(24)19(29-21(13)15)11-14-2-4-17-18(10-14)28-12-27-17/h2-5,10-11H,6-9,12H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPBJCGKAPDGBU-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)OC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate, with the molecular formula C25H21NO5 and a molecular weight of 415.4 g/mol, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, focusing on anticancer properties, antimicrobial activity, and structure–activity relationships.
Anticancer Activity
Research indicates that compounds with similar structural motifs to (2Z)-2 have exhibited significant anticancer properties. A study evaluating various benzodioxole derivatives demonstrated cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .
Case Studies
- Benzodioxole Derivatives : A series of studies highlighted the effectiveness of benzodioxole derivatives in inhibiting cancer cell proliferation. For instance, certain derivatives showed IC50 values ranging from 10 to 20 µM against MCF-7 cells, suggesting promising anticancer potential .
- Structure–Activity Relationship : The presence of electron-donating groups significantly influenced the activity of these compounds. Compounds with methoxy substituents on the phenyl ring displayed enhanced activity compared to those without such substitutions .
Table: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzodioxole derivative 1 | MCF-7 | 15 | |
| Benzodioxole derivative 2 | A549 | 12 | |
| Benzodioxole derivative 3 | HepG2 | 18 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.
Research Findings
A study on related benzodioxole compounds revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated an MIC value of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzodioxole derivative A | Staphylococcus aureus | 32 | |
| Benzodioxole derivative B | Escherichia coli | 64 |
The biological activities of (2Z)-2 may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of protein synthesis are common mechanisms observed in related compounds.
Scientific Research Applications
The compound (2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic molecule with potential applications in various scientific fields, including medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promising results in various pharmacological studies:
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, research has demonstrated that similar benzofuran derivatives can inhibit tumor growth in vitro and in vivo models.
| Study | Findings |
|---|---|
| Study A | Demonstrated that benzofuran derivatives induce apoptosis in cancer cells. |
| Study B | Showed inhibition of cell migration and invasion in breast cancer models. |
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Research indicates that compounds with similar scaffolds have been effective against various bacterial strains.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed at low concentrations. |
| Escherichia coli | Moderate antibacterial activity reported. |
Neuropharmacology
The morpholine moiety within the compound is known for its neuroactive properties. Studies have indicated that morpholine derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.
Neuroprotective Effects
Research suggests that compounds with similar structures provide neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer's.
| Mechanism | Effect |
|---|---|
| Antioxidant activity | Reduces oxidative stress markers in neuronal cells. |
| Modulation of neurotransmitter levels | Enhances synaptic function and plasticity. |
Synthetic Applications
The compound can serve as a versatile building block in organic synthesis, particularly for creating more complex molecules with desired biological activities.
Synthesis of Novel Compounds
Utilizing this compound as a precursor allows chemists to explore new derivatives that may possess enhanced pharmacological profiles.
| Application | Outcome |
|---|---|
| Synthesis of hybrid molecules | Increased potency against targeted diseases observed. |
| Modification of functional groups | Tailoring compounds for specific biological targets achieved. |
Case Study 1: Anticancer Efficacy
In a controlled study, a derivative of this compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of experiments were conducted to evaluate the antimicrobial efficacy against common pathogens. The compound exhibited significant activity against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- The morpholine carboxylate improves aqueous solubility relative to furan or thiazolo-pyrimidine esters .
- Stereochemistry : The Z-configuration is conserved in all analogues, suggesting a critical role in maintaining planar conjugation for biological activity or crystallinity .
- Heterocyclic Cores : Thiazolo-pyrimidine derivatives (e.g., compounds in ) exhibit higher rigidity and thermal stability (melting points >200°C) compared to benzofuran-based compounds, which may influence pharmacokinetics .
Key Observations:
- Synthetic Efficiency : Yields for analogues range from 57–68%, reflecting challenges in isolating stereochemically pure Z-isomers .
- Spectroscopic Trends: IR spectra consistently show strong C=O stretches (~1700 cm⁻¹) and nitrile absorptions (~2200 cm⁻¹) in cyano-substituted derivatives . NMR data confirm the Z-configuration via deshielded =CH protons (δ >7.9 ppm) .
Functional Group Contributions to Reactivity
- Benzodioxole vs. Chlorophenyl : Benzodioxole’s oxygen atoms may participate in hydrogen bonding, whereas chlorophenyl groups enhance lipophilicity and membrane permeability .
- Thiazolo-pyrimidine vs. Benzofuran : Thiazolo-pyrimidine cores exhibit higher thermal stability, as evidenced by elevated melting points (>240°C) .
Preparation Methods
Carbon-Based Solid Acid-Catalyzed Condensation
The benzodioxole ring is synthesized via condensation between catechol and aldehydes/ketones under carbon-based solid acid catalysis, as reported in the CN102766131A patent. For example:
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Reagents : Pimelinketone (cyclic ketone) and catechol in a 1.2:1 molar ratio.
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Conditions : Reflux with hexane as an azeotropic agent, catalyzed by 2.5 g of carbon-based solid acid per mole of ketone.
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Mechanism : Deprotonation of catechol, nucleophilic attack on the carbonyl, and cyclodehydration (Figure 2).
Synthesis of 7-Methyl-3-oxo-2,3-dihydrobenzofuran-6-ol
Rhodium-Catalyzed Cyclization
Zhu et al. demonstrated rhodium-catalyzed benzofuran synthesis via β-carborhodation of propargyl alcohols (e.g., 46 ) and aryl boronic acids (e.g., 45 ):
Catalyst-Free Benzofuran Synthesis
Yu et al. developed a catalyst-free route using hydroxyl-substituted aryl alkynes (e.g., 106 ) and sulfur ylides (e.g., 107 ):
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Conditions : Acetonitrile, room temperature.
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Mechanism : Nucleophilic addition, cyclization, and aromatization (Scheme 33 in).
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Advantage : Avoids metal catalysts, suitable for scale-up.
Knoevenagel Condensation for (Z)-Configuration
The methylidene bridge connecting benzodioxole and benzofuran is formed via Knoevenagel condensation:
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Reagents : Benzodioxole-5-carbaldehyde and 7-methyl-3-oxo-2,3-dihydrobenzofuran-6-ol.
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Conditions : Piperidine catalyst, ethanol reflux, molecular sieves for water removal.
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Stereoselectivity : (Z)-isomer favored due to steric hindrance and conjugation effects.
Esterification with Morpholine-4-carbonyl Chloride
The final step involves esterifying the benzofuran’s hydroxyl group with morpholine-4-carbonyl chloride :
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Reagents : Benzofuran-6-ol intermediate, morpholine-4-carbonyl chloride, base (e.g., triethylamine).
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Conditions : Dichloromethane, 0°C to room temperature.
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Yield : ~70–85% based on analogous morpholine carboxylations.
Integrated Synthetic Route
A proposed multi-step synthesis is summarized in Table 1:
Analytical and Purification Considerations
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Chromatography : Silica gel column chromatography for intermediates.
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Crystallization : Hexane/ethyl acetate for final product recrystallization.
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Spectroscopy : ¹H/¹³C NMR and HRMS to confirm (Z)-stereochemistry and purity.
Challenges and Optimization Opportunities
Q & A
Q. How do substituents at the 5-position of the benzofuran core modulate bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
